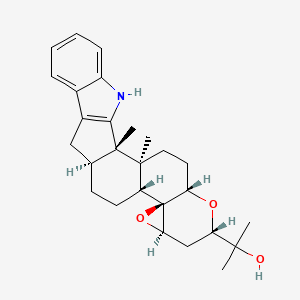

terpendole B

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H35NO3 |

|---|---|

Molecular Weight |

421.6 g/mol |

IUPAC Name |

2-[(1S,2S,5S,7S,9R,11R,12R,15S)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraen-7-yl]propan-2-ol |

InChI |

InChI=1S/C27H35NO3/c1-24(2,29)21-14-22-27(31-22)19-10-9-15-13-17-16-7-5-6-8-18(16)28-23(17)26(15,4)25(19,3)12-11-20(27)30-21/h5-8,15,19-22,28-29H,9-14H2,1-4H3/t15-,19+,20-,21-,22+,25-,26+,27-/m0/s1 |

InChI Key |

ZUYOYPXENZYYBN-SDVLGWPOSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]4([C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)[C@H](O4)C[C@H](O3)C(C)(C)O |

Canonical SMILES |

CC12CCC3C4(C1CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)C(O4)CC(O3)C(C)(C)O |

Synonyms |

terpendole B |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Terpendole B

Fungal and Endophytic Symbiotic Sources of Terpendole B

Terpendole B has been identified in the culture broths of diverse fungal species and within grasses engaged in symbiotic relationships with endophytes.

Isolation Strategies from Diverse Fungal Cultures (e.g., Albophoma yamanshiensis, Volutella citrinella BF-0440)

Terpendoles, including terpendole B, were initially isolated from the culture broth of the fungal strain FO-2546, identified as Albophoma yamanshiensis. nih.gov This fungus was reported as a producer of terpendoles. kit.edu Albophoma yamanshiensis has been isolated from sources such as estuarine sediments. biorxiv.org

Another fungal source for terpendoles is Volutella citrinella BF-0440. New terpendole congeners, including terpendoles N, O, and P, along with known terpendoles and voluhemins, have been isolated from the culture broth of this fungus. researchgate.netnih.govresearchgate.net The isolation procedure from V. citrinella BF-0440 culture broth involved fractionation using an ODS column with stepwise gradient elution. nih.gov

Extraction and Purification Techniques from Endophyte-Infected Plant Materials (e.g., Lolium perenne associated with Epichloë festucae var. lolii)

Terpendole B has also been isolated from perennial ryegrass (Lolium perenne) infected with the endophytic fungus Epichloë festucae var. lolii (also known as LpTG-1). mdpi.comresearchgate.netnih.govnih.gov This symbiotic relationship is known for the production of indole (B1671886) diterpenes like lolitrem B, which causes ryegrass staggers disease in grazing livestock. mdpi.comresearchgate.netnih.govnih.govwikipedia.org Terpendole B is considered one of the intermediate compounds in the biosynthesis of lolitrem B. mdpi.comresearchgate.netnih.govnih.gov

The isolation of terpendole B from endophyte-infected perennial ryegrass seed typically involves the extraction of a concentrated extract. mdpi.comresearchgate.netnih.govnih.gov This extract contains lolitrem B and its intermediate compounds, including terpendole B and paspaline (B1678556). mdpi.comresearchgate.netnih.govnih.gov An isolation method from endophyte-infected perennial ryegrass seed involved a four-step process that included silica (B1680970) flash chromatography followed by preparative HPLC and purification by crystallization to obtain compounds like lolitrem B, lolitrem E, paspaline, and terpendole B. mdpi.comresearchgate.netnih.govnih.gov The isolation method from endophyte-infected perennial ryegrass seed resulted in obtaining 0.2 mg of terpendole B per kg of seed. mdpi.comnih.gov

Advanced Chromatographic and Separation Methodologies for Terpendole B Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of terpendole B from complex biological extracts.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a key technique used in the purification of terpendole B. In the isolation scheme from Epichloë festucae var. lolii-infected perennial ryegrass seed extract, preparative HPLC was used to separate paspaline from terpendole B after initial flash chromatography. mdpi.com A specific preparative HPLC fraction (Fr A31–A34) was further subjected to semi-preparative HPLC, which yielded terpendole B. mdpi.comnih.gov The identity and purity (95%) of the isolated terpendole B were confirmed by 1H and 13C NMR analysis and mass spectrometry. mdpi.comnih.gov

Preparative HPLC has also been employed in the isolation of terpendole congeners from Volutella citrinella BF-0440. nih.gov Fractionation of the crude extract by an ODS column with stepwise gradient elution was followed by preparative HPLC to purify specific terpendoles. nih.gov For instance, purification from fraction 80%-2 by preparative HPLC allowed the isolation of terpendole C and new terpendole O. nih.gov A mixture obtained from another fraction (100%-1) was also separated by preparative HPLC under different conditions to yield new terpendole P and terpendole J. nih.gov

Silica Flash Chromatography Applications

Silica flash chromatography is often utilized as an initial step in the purification process of terpendole B, allowing for the preliminary separation of compounds from crude extracts. In the isolation of indole diterpenes from endophyte-infected perennial ryegrass seed, a concentrated extract was subjected to silica flash chromatography prior to preparative HPLC. mdpi.comresearchgate.netnih.govnih.gov This step helps to obtain enriched fractions containing the target indole diterpenes. mdpi.comresearchgate.net The use of a Reveleris flash chromatography system has been noted for its efficiency in solvent and time usage for the initial chromatographic separation. mdpi.com

Flash chromatography using silica gel has also been described in general procedures for the purification of reaction residues, employing gradients of solvents such as petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol. acs.org While not specific to terpendole B isolation in this context, it illustrates the common application of silica flash chromatography in the purification of organic compounds.

Elucidation of the Absolute and Relative Stereochemistry of Terpendole B

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules. For complex natural products like terpendole B, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for assigning signals and establishing connectivity between atoms.

Detailed analysis of 1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provides information about the types of protons and carbons present in the molecule and their chemical environments. However, to fully understand the complex connectivity and spatial relationships within terpendole B's intricate ring system, 2D NMR experiments are essential.

Correlation Spectroscopy (COSY) experiments reveal couplings between protons on adjacent carbon atoms, helping to establish proton spin networks. Heteronuclear Single-Quantum Correlation (HSQC) spectroscopy correlates proton signals with the signals of the carbons to which they are directly attached, aiding in the assignment of carbon signals. Heteronuclear Multiple-Bond Correlation (HMBC) experiments provide information about long-range couplings between protons and carbons across two or three bonds, which is crucial for piecing together the molecular skeleton and identifying quaternary carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the relative stereochemistry by identifying protons that are spatially close to each other, regardless of the number of bonds between them. Analysis of NOE correlations helps to establish the relative orientation of different parts of the molecule in three-dimensional space mdpi.comnih.gov.

Studies on related terpendole congeners, such as terpendoles N-P, have extensively utilized 1D and 2D NMR techniques for structural elucidation, including the determination of relative stereochemistry through NOESY experiments and analysis of coupling constants mdpi.comnih.govmdpi.com. These studies highlight the power of these techniques in resolving the complex structures of this class of compounds. For instance, in the structural elucidation of a new terpendole congener, the relative stereochemistry was determined by analyzing ¹H-¹H coupling constants and NOESY experiments, with observed NOE correlations indicating spatial proximity between specific protons mdpi.com.

Utilization of X-ray Crystallography for Related Terpendole Congeners and its Implications for Terpendole B Stereochemistry

While obtaining suitable crystals of terpendole B for direct X-ray crystallographic analysis might be challenging, X-ray crystallography of related terpendole congeners has provided invaluable insights into the core indole-diterpene skeleton and the typical stereochemical features of this compound class nih.gov. X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state nih.govresearchgate.netescholarship.orgfrontiersin.orgesrf.fr.

Studies on terpendoles C and D, for instance, have utilized X-ray crystallographic analysis to confirm their relative stereochemistries, which were initially proposed based on NOE experiments nih.gov. The structural information obtained from the X-ray crystal structures of these related compounds can serve as a powerful reference for assigning the stereochemistry of terpendole B, especially when combined with detailed NMR data. By comparing the spectroscopic data of terpendole B with the established structures and stereochemistries of its congeners determined by X-ray crystallography, researchers can infer likely stereochemical assignments for terpendole B, although direct crystallographic confirmation of terpendole B itself would provide the most definitive proof.

Table 1: Spectroscopic Techniques Used in Terpendole Structure Elucidation

| Technique | Information Provided | Relevance to Terpendole B Stereochemistry |

| 1D NMR (¹H, ¹³C) | Number and types of protons and carbons, their chemical environments. | Initial structural fragments and functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, mapping of the molecular skeleton. | Establishing the planar structure and ring systems. |

| 2D NMR (NOESY) | Spatial proximity of protons. | Determination of relative stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirmation of molecular formula, validation of structural proposals. |

| X-ray Crystallography (of congeners) | Unambiguous absolute and relative stereochemistry in the solid state for related compounds. | Provides reference points and validates spectroscopic assignments for the core skeleton and typical stereochemical motifs. |

Biosynthetic Pathways and Enzymology of Terpendole B

Identification of Key Precursor Molecules in Indole (B1671886) Diterpenoid Biosynthesis Relevant to Terpendole B

The foundational precursors for the indole diterpenoid scaffold, including that of terpendole B, are derived from both the terpenoid and indole metabolic pathways.

Geranylgeranyl Diphosphate (B83284) (GGPP) : This 20-carbon isoprenoid diphosphate is a central precursor in the biosynthesis of diterpenes. It is formed from the successive condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by prenyltransferases. mdpi.comkib.ac.cnmetabolomicsworkbench.org

Indole-3-Glycerol Phosphate (B84403) (IGP) : This molecule is an intermediate in the biosynthesis of tryptophan. It provides the indole moiety that is characteristic of indole diterpenoids. mdpi.comkib.ac.cndrugbank.com

3-Geranylgeranylindole (3-GGI) : This is a key intermediate formed by the prenylation of indole (derived from IGP) with GGPP. This condensation is catalyzed by an indole prenyltransferase. kib.ac.cnuniprot.orguni.lu 3-GGI serves as a common precursor for various indole diterpenoid families, including the terpendoles. kib.ac.cn

Paspaline (B1678556) : Paspaline is a central intermediate in the biosynthesis of several classes of indole diterpenoids, including terpendoles, lolitrems, and janthitrems. researchgate.netuniprot.orgnih.govuni.luresearchgate.net It is formed from 3-GGI through epoxidation and cyclization steps catalyzed by specific enzymes. uniprot.org Paspaline is considered a common hexacyclic molecule from which further structural diversity arises through the action of different biosynthetic gene clusters. researchgate.net

Functional Characterization of Core Enzymes in Terpendole B Biosynthesis

The conversion of precursor molecules into the complex structure of terpendole B involves the action of several key enzyme classes.

Indole Prenyltransferases (e.g., TerC)

Indole prenyltransferases catalyze the attachment of an isoprenoid moiety, such as geranylgeranyl diphosphate, to an indole scaffold. In the context of terpendole biosynthesis, the enzyme TerC is identified as the prenyltransferase responsible for condensing indole-3-glycerol phosphate with GGPP to form 3-geranylgeranylindole. mdpi.comuniprot.org

Terpene Cyclases (e.g., TerB)

Terpene cyclases are crucial for forming the characteristic cyclic diterpene skeleton of indole diterpenoids. The enzyme TerB is a terpene cyclase involved in the terpendole biosynthetic pathway. mdpi.comuniprot.org It catalyzes the cyclization of an intermediate, following epoxidation by a flavin-dependent monooxygenase, to form the core structure, such as paspaline. uniprot.orgmdpi.com

Flavin-Dependent Monooxygenases (e.g., TerM)

Flavin-dependent monooxygenases (FMOs) play a role in the oxidation of intermediates during indole diterpenoid biosynthesis. TerM is a FAD-dependent monooxygenase involved in the terpendole pathway. mdpi.comuniprot.orgmdpi.com It catalyzes the epoxidation of 3-geranylgeranylindole, a step preceding the cyclization catalyzed by TerB in the formation of paspaline. uniprot.orgmdpi.com

Cytochrome P450 Monooxygenases (e.g., TerQ, TerP)

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that catalyze a wide range of oxidative reactions, including hydroxylations and epoxidations, which contribute to the structural complexity and diversity of natural products. mdpi.com In terpendole biosynthesis, enzymes like TerQ and TerP are identified as cytochrome P450 monooxygenases. mdpi.comnih.govuniprot.orgmdpi.com TerQ is reported to hydroxylate paspaline at C-11, yielding terpendole E. nih.govuniprot.org TerP is involved in further modifications downstream of terpendole E, converting it to intermediates like 13-desoxyterpendole I. nih.govuniprot.orgnih.gov The specific activities of these P450 enzymes contribute to defining the final structure of the terpendole congeners. nih.gov

Chemosynthetic Approaches Towards Terpendole B and Its Analogues

General Strategies for Total Synthesis of Indole (B1671886) Diterpenoid Core Structures Relevant to Terpendole B

The core structure of indole diterpenoids, including terpendole B, typically consists of an indole unit anellated to a tri- or tetracyclic terpenoid moiety. mdpi.com, researchgate.net Synthetic strategies for these complex scaffolds often involve the convergent coupling of pre-fabricated indole and terpenoid fragments or cascade cyclization approaches to build the polycyclic system. The indole core itself can be constructed using various methods, such as Fischer indole synthesis or palladium-catalyzed annulation reactions. researchgate.net, researchgate.net Approaches to the terpenoid portion frequently focus on assembling fused ring systems with the correct size and functionalization. For instance, the indeno[1,2-b]indole (B1252910) partial structure is common to many indole diterpenoids, including terpendoles. mdpi.com, researchgate.net Achieving the correct fusion of these rings, particularly the trans-hydrindane (B1202327) moiety often found in biologically active analogues, is a key challenge. mdpi.com, researchgate.net Strategies have been developed to construct this trans system, for example, through stereospecific hydride shifts or other controlled cyclization reactions. mdpi.com

Stereoselective Synthesis of Key Polycyclic Fragments of Terpendole B

The synthesis of terpendole B and its analogues necessitates highly stereoselective transformations to establish the multiple chiral centers present in the molecule. The construction of the polycyclic terpenoid fragment, with its fused rings and substituents, requires careful control of diastereoselectivity and, for asymmetric synthesis, enantioselectivity. Methods for stereoselective synthesis of polycyclic systems relevant to diterpenoids include various cyclization reactions, such as radical cyclizations, and metal-catalyzed processes. researchgate.net The installation of vicinal quaternary centers, a common feature in some indole diterpenoids, is a significant stereochemical challenge that has been addressed using approaches like diastereoselective installation via cyclopropyl (B3062369) ketone intermediates or reductive ring-opening of cyclopropanes. researchgate.net Stereoselective reactions, including biocatalytic methods, have also been explored for the synthesis of complex cyclic fragments with defined stereochemistry. nih.gov, fluoroprobe.com The relative stereochemistry of terpendole analogues, such as terpendoles C and D, has been confirmed using techniques like NOE experiments and X-ray crystallography. escholarship.org

Development of Novel Methodologies for Construction of Complex Carbocyclic and Heterocyclic Systems Present in Terpendole B

The structural complexity of terpendole B has driven the development and application of novel synthetic methodologies for constructing its carbocyclic and heterocyclic systems. The indole moiety is a fundamental heterocyclic component, and its functionalization and annulation are crucial steps. researchgate.net Complex carbocyclic frameworks, such as the fused rings in the diterpene portion, require specialized reactions. Novel approaches for the construction of carbocyclic and heterocyclic systems include transition-metal-catalyzed reactions, organocatalysis, and photoredox catalysis. dntb.gov.ua, nih.gov Techniques like photo-Nazarov cyclization have been applied to construct cyclopentane-fused heteroaromatic scaffolds found in polycyclic natural products, including indeno[1,2-b]indole systems present in compounds like 16-epi-terpendole E and Janthitrem B, which share structural features with terpendole B. fluoroprobe.com Palladium-catalyzed reactions, such as cross-coupling and tandem cyclization, have also been employed in the synthesis of tetracyclic indole compounds., researchgate.net, Single-atom editing has emerged as a strategy for modifying carbocyclic and heterocyclic frameworks, offering precise control over molecular architecture. dntb.gov.ua

Semisynthetic Modifications and Derivatization of Terpendole B and its Biosynthetic Precursors for Research Purposes

Semisynthetic modifications and derivatization are valuable strategies for exploring the structure-activity relationships and biological profiles of natural products like terpendole B. While specific examples of semisynthesis directly on isolated terpendole B for research purposes are not detailed in the provided snippets, the general approach of synthesizing and semi-synthesizing indole-containing derivatives is employed to investigate their bioactivities. escholarship.org Terpendole B itself is mentioned as a potential biosynthetic precursor to other indole diterpenes. Research into the biosynthesis of terpendole compounds in host cells also represents a form of modifying their production, which can be relevant for obtaining material for further chemical modifications or studying the effects of structural variations. Modifications of related indole diterpenoids have provided insights into the structural features critical for their biological activities. For example, studies on terpendole E analogues have shown that the trans-fused isomer is important for certain inhibitory activities. mdpi.com, researchgate.net

Mechanistic Investigations of Terpendole B S Biological Activities in in Vitro and Non Human in Vivo Models

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitory Mechanisms of Terpendole B

Acyl-CoA:cholesterol acyltransferase (ACAT) enzymes, also known as sterol O-acyltransferases (SOAT), are integral membrane proteins that catalyze the intracellular esterification of cholesterol, forming cholesteryl esters. This process plays a significant role in cholesterol homeostasis, including its absorption in the intestine, its storage in various tissues, and the development of atherosclerosis. Terpendole B has been identified as an inhibitor of ACAT activity.

Enzymatic Inhibition Studies in Rat Liver Microsomes

Enzymatic studies using rat liver microsomes have demonstrated the inhibitory effect of terpendoles, including Terpendole B, on ACAT activity. In one study evaluating several terpendoles, Terpendole B showed inhibitory activity with an IC50 value of 26.8 μM in an in vitro enzyme assay using rat liver microsomes. wikipedia.orgnih.govmycocentral.eumycocentral.eu This indicates that Terpendole B can directly inhibit the ACAT enzyme in a cell-free system derived from liver tissue. Other terpendoles evaluated in similar assays exhibited varying potencies, with Terpendole C showing the most potent inhibition (IC50 = 2.1 μM), followed by Terpendole D (IC50 = 3.2 μM), and Terpendole A (IC50 = 15.1 μM). wikipedia.orgnih.govmycocentral.eumycocentral.eu Terpendoles J, K, and L showed moderate ACAT inhibitory activity, while Terpendoles E-I exhibited weaker activities. mycocentral.eu

Cellular Inhibition Assays (e.g., J774 Macrophages)

Beyond cell-free enzymatic assays, the ACAT inhibitory activity of terpendoles has also been evaluated in cellular models, such as J774 macrophages. These cellular assays are relevant as macrophages play a key role in the uptake and storage of cholesterol, processes involving ACAT. In J774 macrophage cell assays, terpendoles were evaluated for their ability to inhibit cholesteryl ester formation. Terpendole B demonstrated ACAT inhibition in this cellular context with an IC50 value of 1.80 μM. wikipedia.org Comparative analysis in J774 macrophages showed that Terpendole D had the highest specificity (cytotoxicity vs. ACAT inhibition) among the tested microbial ACAT inhibitors. wikipedia.orgnih.govmycocentral.eumycocentral.eufishersci.ie Terpendole C also inhibited ACAT in J774 macrophages with an IC50 of 0.46 μM without affecting cell growth. wikipedia.orgnih.gov

The following table summarizes the ACAT inhibitory activity of several terpendoles in both rat liver microsomes and J774 macrophages:

| Compound | ACAT Inhibition (Rat Liver Microsomes IC50, μM) | ACAT Inhibition (J774 Macrophages IC50, μM) |

| Terpendole A | 15.1 wikipedia.orgnih.govmycocentral.eumycocentral.euwikipedia.org | 0.29 wikipedia.org |

| Terpendole B | 26.8 wikipedia.orgnih.govmycocentral.eumycocentral.euwikipedia.org | 1.80 wikipedia.org |

| Terpendole C | 2.1 wikipedia.orgnih.govmycocentral.eumycocentral.euwikipedia.orgfishersci.iewikipedia.orgnih.gov | 0.46 wikipedia.orgwikipedia.orgnih.gov |

| Terpendole D | 3.2 wikipedia.orgnih.govmycocentral.eumycocentral.euwikipedia.org | 0.048 wikipedia.org |

| Terpendole J | 38.8 mycocentral.euwikipedia.org | 6.48 wikipedia.org |

| Terpendole K | 38.0 mycocentral.euwikipedia.org | Not specified in provided results |

| Terpendole L | 32.4 mycocentral.euwikipedia.org | Not specified in provided results |

| Terpendole I | 145 wikipedia.orgnih.govuni.lu | Not specified in provided results |

| Emindole SB | 41.0 wikipedia.org | 6.48 wikipedia.org |

| Paspaline (B1678556) | 134 wikipedia.org | 2.85 wikipedia.org |

Proposed Molecular Interactions with ACAT Isozymes

Mammals possess two known ACAT isozymes, ACAT1 and ACAT2, which have distinct tissue distribution and functions. mycocentral.eu While the specific molecular interactions of Terpendole B with ACAT isozymes have not been extensively detailed in the provided search results, it has been suggested that terpendoles, in general, are likely to inhibit ACAT activity by competing with the cholesterol substrate. nih.gov This hypothesis is based on the structural similarity between terpendoles and cholesterol. nih.gov Further detailed studies, such as co-crystallography or advanced computational modeling, would be required to fully elucidate the precise binding sites and interaction mechanisms of Terpendole B with ACAT1 and ACAT2. While Terpendole C has been shown to inhibit both ACAT isozymes to a similar extent, the selectivity profile of Terpendole B towards ACAT1 and ACAT2 is not explicitly described in the provided information. nih.gov

Absence of Tremorgenic Activity of Terpendole B in Non-Human Mammalian Models (e.g., Mouse Bioassay)

Tremorgenic indole (B1671886) diterpenoids are a class of mycotoxins known to cause neurological symptoms, including tremors, in grazing animals. Investigations in non-human mammalian models, particularly mouse bioassays, are commonly used to assess the tremorgenic potential of these compounds.

Studies evaluating the neurotoxic activity of indole diterpenoids, including components of the lolitrem B biosynthetic pathway, have examined the tremorgenic effects of Terpendole B. Data from mouse bioassays indicate that Terpendole B does not exhibit significant tremorgenic activity at various tested doses. guidetopharmacology.orguni.lu No effects on motor coordination or function were observed for Terpendole B in these studies. guidetopharmacology.orguni.lu This finding is significant as some structurally related indole diterpenoids are potent tremorgens.

Comparative Analysis with Tremorgenic Indole Diterpenoids (e.g., Lolitrem B, Terpendole C)

The absence of tremorgenic activity in Terpendole B contrasts with the effects observed for other indole diterpenoids known to induce tremors. Lolitrem B, a well-characterized neuroactive mycotoxin produced by Epichloë festucae var. lolii, is known to cause prolonged and potent tremors in animals, including mice and sheep. guidetopharmacology.orgnih.govnih.gov Terpendole C, another terpendole congener, has also been found to possess tremorgenic properties in mice, reportedly being faster acting and producing more intense tremors than paxilline (B40905) at the same dose. mycocentral.euwikipedia.orgwikidata.org Paxilline itself is a tremorgenic indole diterpene produced by Penicillium paxilli. mycocentral.eufishersci.ienih.govwikipedia.org

While Terpendole C and Lolitrem B induce tremors, Terpendole B does not, despite its structural relationship to these compounds. guidetopharmacology.orguni.lu This comparative analysis highlights the importance of specific structural features within the indole diterpene class that dictate tremorgenic activity. The lack of significant tremorgenic effects for Terpendole B in mouse models distinguishes it from other tremorgenic indole diterpenoids and suggests a different pharmacological profile in terms of neurotoxicity. guidetopharmacology.orguni.lu

Exploratory Pharmacological Profiling of Terpendole B in Other Relevant In Vitro Systems

Beyond its well-documented ACAT inhibitory activity and assessment for tremorgenic effects, exploratory pharmacological profiling of Terpendole B in other in vitro systems has been limited in the provided information. One study investigating the bioactivity of several terpendoles, including Terpendoles A, B, C, and D, against a wide range of microorganisms found that these terpendoles did not exhibit any antimicrobial activity. nih.gov While other terpendoles, such as Terpendole E, have been identified as inhibitors of specific protein targets like human kinesin Eg5, this activity has not been reported for Terpendole B based on the available information. nih.govuni.lu Similarly, while some indole diterpenes have shown anti-cancer activity, specific data regarding such effects for Terpendole B were not found in the provided search results. wikidata.org

Further comprehensive screening of Terpendole B across a broader panel of cell-based assays and enzyme targets would be necessary to fully delineate its pharmacological profile and identify any additional biological activities.

Functional Studies of Terpendole B and Analogues on Cellular Processes and Protein Targets (e.g., drawing parallels from Kinesin Eg5 inhibition by Terpendole E)

Initial studies on terpendoles, including terpendole B, focused on their activity as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). nih.govjst.go.jpmdpi.comkitasato-u.ac.jp In an in vitro enzyme assay using rat liver microsomes, terpendole B showed ACAT inhibitory activity with an IC₅₀ value of 26.8 µM. nih.govjst.go.jpkitasato-u.ac.jp Terpendole C exhibited the most potent ACAT inhibitory activity among the initially isolated terpendoles (A-D), with an IC₅₀ of 2.1 µM. nih.govjst.go.jpmdpi.comkitasato-u.ac.jp Evaluation in a cell assay using J774 macrophages also indicated ACAT inhibition by terpendoles, with terpendole D showing the highest specificity. nih.govjst.go.jpkitasato-u.ac.jp

ACAT Inhibitory Activity of Terpendoles

| Compound | IC₅₀ (in vitro enzyme assay, µM) nih.govjst.go.jpkitasato-u.ac.jp |

| Terpendole A | 15.1 |

| Terpendole B | 26.8 |

| Terpendole C | 2.1 |

| Terpendole D | 3.2 |

| Terpendole H | 230 |

| Terpendole I | 145 |

| Terpendole J | 38.8 |

| Terpendole K | 38.0 |

| Terpendole L | 32.4 |

| Paspaline | 134 |

| Emindole SB | 41.0 |

While terpendole B demonstrates ACAT inhibitory activity, its potency is lower compared to terpendole C and D. nih.govjst.go.jpkitasato-u.ac.jp

In contrast to its ACAT activity, terpendole E was identified as a specific inhibitor of the mitotic kinesin Eg5. tandfonline.comsci-hub.semedchemexpress.comcapes.gov.brkit.edunih.govnih.govmedchemexpress.compsu.eduresearchgate.net Eg5, a member of the kinesin-5 family, is crucial for the formation of bipolar mitotic spindles. tandfonline.comsci-hub.seresearchgate.netaacrjournals.orgresearchgate.netnii.ac.jp Inhibition of Eg5 by compounds like terpendole E leads to mitotic arrest with the formation of monoastral spindles. tandfonline.comsci-hub.semedchemexpress.comcapes.gov.brkit.edunih.govpsu.eduresearchgate.netaacrjournals.org Studies on terpendole E showed it inhibited both the motor and microtubule-stimulated ATPase activities of human Eg5 in vitro. sci-hub.semedchemexpress.comcapes.gov.brkit.edunih.gov Interestingly, terpendole E did not affect the activity of conventional kinesin from Drosophila or bovine brain, suggesting specificity for Eg5. capes.gov.brkit.edunih.gov

Parallels between terpendole B and terpendole E in terms of kinesin inhibition are not strongly supported by the provided search results. One study explicitly investigated the tremorgenic activity and motor coordination impairment of several indole-diterpenoids, including terpendole B and terpendole E. researchgate.netnih.gov This study found that terpendole B, like terpendole E, showed no significant tremorgenic activity and did not affect coordination or movement in exposed mice. researchgate.netnih.gov This suggests that terpendole B does not interact with the targets responsible for the tremorgenic effects observed with other indole diterpenes like lolitrem B and paxilline, which are known to inhibit large conductance calcium-activated potassium channels (BK channels). mdpi.comresearchgate.netnih.gov

Furthermore, a study comparing the effects of terpendole E and an analogue, 11-ketopaspaline, on Eg5–microtubule interaction and in several Eg5 mutants resistant to other inhibitors (STLC and GSK-1) indicated that terpendole E and 11-ketopaspaline might have a different binding site and/or inhibitory mechanism compared to these inhibitors. sci-hub.se This highlights the diverse mechanisms by which indole diterpenes can interact with protein targets.

While terpendole E's role as an Eg5 inhibitor is well-documented, the provided information does not indicate that terpendole B shares this specific activity. The distinct biological activities observed among structurally related terpendoles (e.g., ACAT inhibition by terpendoles A-D and Eg5 inhibition by terpendole E) suggest that subtle structural differences significantly influence their cellular targets and functional effects. kit.edu Terpendole B's primary reported activity in these sources is ACAT inhibition, not kinesin modulation.

Summary of Reported Activities for Terpendole B and E

| Compound | Primary Reported Activity (from provided sources) | Other Activities/Observations |

| Terpendole B | ACAT inhibition nih.govjst.go.jpmdpi.comkitasato-u.ac.jp | No significant tremorgenic activity or effect on motor coordination in mice. researchgate.netnih.gov |

| Terpendole E | Kinesin Eg5 inhibition tandfonline.comsci-hub.semedchemexpress.comcapes.gov.brkit.edunih.govnih.govmedchemexpress.compsu.eduresearchgate.net | Weak ACAT inhibition mdpi.comkitasato-u.ac.jp; No significant tremorgenic activity or effect on motor coordination in mice. researchgate.netnih.gov |

The research findings emphasize the importance of structural nuances within the terpendole family in determining their specific biological activities and target proteins. While terpendole E serves as a notable example of an indole diterpene targeting a mitotic kinesin, current information suggests terpendole B exerts its effects through different mechanisms, primarily involving ACAT inhibition.

Advanced Analytical Methodologies for Research on Terpendole B

Quantitative and Qualitative Analysis of Terpendole B in Biological Matrices and Fermentation Broths

Quantitative and qualitative analysis are fundamental steps in understanding the production and distribution of terpendole B. Qualitative analysis focuses on identifying the presence of terpendole B, while quantitative analysis determines its exact amount or concentration within a sample nu.edugcu.educurriculumresources.edu.ghumlub.pl.

In the context of fungal research, terpendole B is often produced in fermentation broths. Analyzing these broths requires methods to extract and purify the compound from the complex mixture of metabolites, nutrients, and cellular debris mdpi.comnih.gov. Biological matrices, such as plant tissues infected with Epichloë endophytes or animal tissues exposed to these compounds, also necessitate robust extraction and analysis protocols to isolate terpendole B from endogenous compounds asm.orgmdpi.commdpi.com.

Chromatographic techniques, particularly Liquid Chromatography (LC), are widely used for the separation of terpendole B from other components in these complex samples due to its relatively high molecular weight and complexity frontlinegenomics.commdpi.com. LC is often coupled with sensitive detectors for both qualitative and quantitative analysis.

For qualitative analysis, the retention time of terpendole B on a specific chromatographic column under defined conditions is a key identifier, often compared to a standard of pure terpendole B. Coupling LC with Mass Spectrometry (LC-MS) provides a powerful tool for qualitative analysis, allowing for the determination of the molecular weight and fragmentation pattern of the compound, thus confirming its identity asm.orgmdpi.commdpi.com.

Quantitative analysis typically involves using a calibrated analytical method to measure the concentration of terpendole B. This can be achieved using LC coupled with detectors such as UV-Vis or Mass Spectrometry (MS). LC-MS is particularly valuable for quantitative analysis in complex matrices due to its sensitivity and specificity, minimizing interference from co-eluting compounds mdpi.com. Calibration curves are generated using known concentrations of terpendole B standards, and the concentration in research samples is determined by comparing the detector response to the calibration curve.

Sample preparation is a critical step for both quantitative and qualitative analysis of terpendole B in biological matrices and fermentation broths. This often involves extraction using organic solvents to isolate terpendole B from the matrix mdpi.commdpi.com. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to clean up the extract and concentrate the analyte before chromatographic analysis scielo.br.

While specific quantitative data for terpendole B concentrations in various matrices were not extensively detailed in the provided search results, the methodologies discussed highlight the general approaches used for such analyses of fungal metabolites and indole (B1671886) diterpenes.

Chromatographic-Mass Spectrometric Techniques for Metabolomic Studies of Terpendole B Biosynthetic Pathways

Metabolomics, the comprehensive study of metabolites within a biological system, plays a crucial role in understanding the biosynthesis of compounds like terpendole B frontlinegenomics.commdpi.com. Chromatographic-mass spectrometric techniques are central to metabolomic studies, enabling the identification and relative quantification of a wide range of metabolites involved in a biosynthetic pathway.

The biosynthesis of indole diterpenes, including terpendole B, involves a series of enzymatic steps starting from precursors like geranylgeranyl diphosphate (B83284) and indole-3-glycerol phosphate (B84403) asm.orgresearchgate.netresearchgate.net. Metabolomic studies aim to identify the intermediates and enzymes involved in this pathway.

LC-MS is a primary tool for metabolomics of terpendole B biosynthesis. High-resolution mass spectrometry (HRMS) coupled with LC allows for the accurate determination of the mass-to-charge ratio of metabolites, facilitating their identification based on their elemental composition mdpi.commdpi.com. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer structural information, aiding in the identification of known and novel intermediates mdpi.comresearchgate.net.

Untargeted metabolomics approaches use LC-HRMS to profile all detectable metabolites in samples from organisms producing terpendole B under different conditions (e.g., genetic modifications affecting biosynthetic genes). By comparing the metabolomic profiles of different samples, researchers can identify metabolites that accumulate or decrease, providing clues about their roles in the pathway mdpi.com.

Targeted metabolomics focuses on the analysis of specific known or suspected intermediates in the terpendole B pathway. LC-MS methods are developed to selectively detect and quantify these compounds, allowing for the detailed characterization of pathway flux and the impact of genetic or environmental factors mdpi.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used in metabolomics, particularly for volatile or semi-volatile compounds scielo.brnih.gov. While terpendole B itself may be less amenable to GC without derivatization due to its size and polarity, GC-MS can be valuable for analyzing smaller precursor molecules or volatile byproducts in the biosynthetic pathway.

The application of these techniques has been instrumental in identifying genes and enzymes involved in indole diterpene biosynthesis. For example, studies on the ltm gene cluster in Epichloë species have utilized LC-MS to analyze the indole diterpene profiles and correlate them with the presence or absence of specific genes, revealing the roles of enzymes in converting precursors like paspaline (B1678556) into terpendoles and subsequently lolitrems asm.orgasm.org.

Spectroscopic Methods for Monitoring Terpendole B Transformations and Interactions in Research Settings

Spectroscopic methods provide valuable insights into the structure, purity, and transformations of terpendole B, as well as its potential interactions with other molecules. These techniques probe the interaction of terpendole B with electromagnetic radiation, yielding information about its chemical environment and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of terpendole B and confirming its identity frontlinegenomics.com. By analyzing the chemical shifts and coupling patterns of atomic nuclei (commonly ¹H and ¹³C), researchers can determine the arrangement of atoms within the molecule. 2D NMR techniques provide information about connectivity and spatial relationships between atoms, which is essential for complex structures like indole diterpenes mdpi.com. NMR can also be used to monitor the stability of terpendole B in different conditions or to study its interactions with other molecules, such as proteins, by observing changes in the NMR signals of terpendole B or the interacting partner.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect compounds with chromophores, such as the indole ring in terpendole B. UV-Vis spectroscopy can be used for quantitative analysis if the molar absorptivity of terpendole B at a specific wavelength is known. It can also be used to monitor reactions or transformations involving the chromophoric part of the molecule.

Mass Spectrometry (MS), while often coupled with chromatography, is fundamentally a spectroscopic technique as it measures the mass-to-charge ratio of ions. As discussed earlier, MS and MS/MS are crucial for determining the molecular weight and fragmentation pattern, which are essential for identifying terpendole B and studying its metabolic transformations mdpi.comresearchgate.net. Techniques like High-Resolution Mass Spectrometry (HRMS) provide very accurate mass measurements, allowing for the determination of the elemental composition of terpendole B and its transformation products mdpi.commdpi.com.

Spectroscopic methods, particularly NMR and MS, are complementary and often used in combination to provide a comprehensive understanding of terpendole B's structure, purity, and behavior in various research settings.

Future Research Directions and Unresolved Questions in Terpendole B Chemistry and Biology

Comprehensive Elucidation of Remaining Biosynthetic Steps and Novel Enzymes in Terpendole B Production

The biosynthesis of indole-diterpenes, including terpendoles, generally begins with the synthesis of geranylgeranyl diphosphate (B83284) (GGPP) and its condensation with indole-3-glycerol phosphate (B84403) or tryptophan, catalyzed by prenyltransferases (PT). mdpi.comrsc.orguniprot.org Subsequent steps involve epoxidation and cyclization catalyzed by flavin-dependent monooxygenases (FMO) and terpene cyclases (TC) to form the core structure, such as paspaline (B1678556). mdpi.comrsc.orguniprot.org Terpendole E is recognized as a key intermediate in terpendole biosynthesis, produced from paspaline by the action of the enzyme TerQ. acs.orgresearchgate.net Further enzymatic transformations, potentially involving P450 monooxygenases like TerP and TerQ, convert terpendole E into downstream terpendoles, including terpendole I. acs.orguniprot.orgcore.ac.uk Enzymes like TerF and TerK are thought to be involved in the conversion of terpendole I to terpendole C, which can then be further converted to terpendole K. uniprot.org

However, the precise enzymatic steps and the full complement of enzymes involved in the conversion of early intermediates to the complete structure of terpendole B and all its related congeners are not yet fully elucidated. acs.orgnih.gov Identifying and characterizing novel enzymes responsible for specific late-stage modifications, oxidations, and cyclizations in the terpendole B pathway is crucial. Research into fungal meroterpenoids, including terpendoles, has already led to the discovery of novel enzymes with unique activities, such as transmembrane terpene cyclases and isomerases. rsc.orgrsc.org Future studies utilizing genomics, transcriptomics, and proteomics, coupled with in vitro enzymatic assays and gene knockout/overexpression experiments in producing organisms like Tolypocladium album, are needed to fully map the biosynthetic grid leading to terpendole B. acs.orgmdpi.comfrontiersin.org Understanding these steps could enable metabolic engineering for increased production or the generation of novel terpendole analogs.

Development of Highly Efficient and Enantioselective Total Synthesis Routes for Terpendole B and its Metabolites

The complex polycyclic structure of terpendole B presents a significant challenge for synthetic chemists. uzh.ch While progress has been made in the synthesis of related indole-diterpenes and some terpendole congeners like racemic terpendole E, the development of highly efficient and enantioselective total synthesis routes for terpendole B itself remains an important goal. tandfonline.comdntb.gov.ua

Existing synthetic approaches for related compounds often involve multi-step sequences and can face challenges with stereocontrol, particularly in establishing the multiple chiral centers present in terpendole B. tandfonline.comdntb.gov.ua Developing new synthetic methodologies that allow for the rapid assembly of the core indole-diterpene scaffold with high levels of stereoselectivity is essential. This could involve the exploration of novel cascade reactions, asymmetric catalysis, or biomimetic approaches inspired by the natural biosynthetic pathway. rsc.org Efficient total synthesis would not only provide access to larger quantities of terpendole B for biological evaluation but also enable the synthesis of designed analogs with potentially improved properties or novel activities. The synthesis of optically pure intermediates and the final product is particularly important for studying the specific biological interactions of terpendole B, as different enantiomers can exhibit vastly different activities.

Identification of Novel Molecular Targets and Cellular Pathways Modulated by Terpendole B Beyond Known Activities

Terpendoles have been shown to inhibit ACAT and the mitotic kinesin Eg5. kitasato-u.ac.jpmdpi.comrsc.org Terpendole E, specifically, is known as a selective inhibitor of human kinesin Eg5, affecting cell division. kitasato-u.ac.jpmdpi.comrsc.orgscholaris.ca Terpendole C has demonstrated tremorgenic activity in mice, more potent and faster-acting than paxilline (B40905). kitasato-u.ac.jpmdpi.com However, the full spectrum of molecular targets and cellular pathways modulated by terpendole B and other terpendoles is likely broader and remains largely unexplored.

Future research should employ unbiased approaches, such as activity-based protein profiling, chemoproteomics, and high-throughput screening assays, to identify novel proteins and pathways that interact with or are affected by terpendole B. scholaris.ca Investigating the effects of terpendole B on various cellular processes beyond cholesterol metabolism and mitosis could reveal new therapeutic opportunities. For example, exploring its potential interactions with ion channels (given the activity of related tremorgenic indole-diterpenes like paxilline and penitrem A on BK channels), signaling pathways, or other enzymatic systems could uncover novel biological roles. mdpi.comguidetopharmacology.orghellobio.comtocris.comnih.govuni.luidrblab.cnnih.govwikipedia.orguni.lu Understanding the detailed molecular mechanisms of action for the known activities, particularly the interaction with Eg5 and the basis for tremorgenicity, also requires further in-depth investigation. rsc.org

Potential Applications of Terpendole B as a Chemical Probe or Research Tool in Cell and Molecular Biology

Given its ability to inhibit specific enzymes like Eg5, terpendole B, particularly terpendole E, has already demonstrated utility as a chemical probe to study cellular processes like mitosis. kitasato-u.ac.jpmdpi.comrsc.orgscholaris.ca Further research can explore the potential of terpendole B and its analogs as tools to perturb and investigate other biological systems.

The unique structure and biological activities of terpendole B make it a valuable starting point for developing more specific and potent chemical probes. Structure-activity relationship (SAR) studies, building upon the knowledge gained from identifying new targets and synthesizing analogs, are crucial for optimizing terpendole B as a research tool. nih.gov By synthesizing modified versions of terpendole B, researchers can create probes with enhanced affinity or selectivity for particular targets or pathways. These probes could be invaluable for dissecting complex cellular mechanisms, validating potential drug targets, and studying the roles of specific enzymes or proteins in various biological contexts. The development of labeled terpendole B analogs (e.g., fluorescent or affinity tags) would further enhance their utility as probes for imaging or pull-down experiments to study their localization and interactions within cells.

Q & A

Q. What analytical techniques are most reliable for characterizing terpendole B's structural features, and how can researchers mitigate spectral ambiguities?

Terpendole B, an indole-diterpene alkaloid, requires advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural elucidation. Electrospray ionization mass spectrometry (ESI-MS) often reveals oxygen-addition peaks (e.g., [M+H+O]+), which complicate interpretation. To resolve ambiguities:

- Use tandem MS (MS/MS) to isolate fragment ions and identify substructures (e.g., m/z 130 in terpendole E corresponds to its indole moiety) .

- Cross-validate with NMR to confirm stereochemistry and functional groups.

- Methodological Note : Optimize ionization conditions to minimize artefactual oxygen additions, which are influenced by protonation sites and solvent systems .

Q. How should researchers design experiments to assess terpendole B’s bioactivity while controlling for structural variability?

- Experimental Design :

- Independent Variables : Terpendole B concentration, solvent type.

- Dependent Variables : Bioactivity metrics (e.g., IC50 in cytotoxicity assays).

- Controls : Use structurally similar analogs (e.g., terpendole E) to isolate functional group contributions.

- Data Analysis : Apply dose-response curves and statistical tests (ANOVA) to differentiate activity thresholds.

- Best Practice : Replicate assays across multiple cell lines or enzyme systems to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when terpendole B exhibits unexpected oxygen-addition peaks in ESI-MS?

Contradictions arise due to variable oxygen-addition patterns, as seen in terpendole E and related analogs. To address this:

- Step 1 : Perform MS/MS fragmentation on [M+H+O]+ ions to trace oxygen incorporation sites (e.g., m/z 146 in terpendole E indicates indole-specific oxidation) .

- Step 2 : Compare with synthetic or isolated analogs lacking oxygen additions to rule out environmental artifacts.

- Step 3 : Use computational chemistry (e.g., density functional theory) to model protonation energetics and predict oxidation-prone sites .

Q. What methodologies are optimal for investigating terpendole B’s biosynthetic pathway, given its structural complexity?

- Isotopic Labeling : Incorporate ¹³C-labeled precursors in fungal cultures (e.g., Tolypocladium spp.) to track biosynthetic intermediates via LC-MS .

- Genetic Approaches : Knock out candidate genes (e.g., cytochrome P450s) in terpendole-producing strains to identify enzymatic steps .

- Data Integration : Combine transcriptomic data with metabolic profiling to map gene clusters responsible for indole-diterpene assembly.

Q. How can researchers reconcile discrepancies in bioactivity data between terpendole B and structurally similar analogs?

- Hypothesis Testing : Test whether oxygen-addition patterns (e.g., presence/absence of [M+H+O]+) correlate with activity differences.

- Structural Dynamics : Use molecular docking simulations to assess binding affinity variations caused by minor structural changes.

- Cross-Validation : Compare results across independent labs to rule out methodological biases .

Methodological and Data Analysis Challenges

Q. What strategies ensure reproducibility in terpendole B purification, given its instability in certain solvents?

- Purification Protocol :

- Step 1 : Use cold, inert solvents (e.g., methanol at 4°C) during extraction.

- Step 2 : Employ preparative HPLC with C18 columns and acidic mobile phases to enhance stability.

- Step 3 : Validate purity via orthogonal methods (e.g., HPLC-DAD and HRMS) .

Q. How should researchers address gaps in mechanistic data linking terpendole B’s structure to its observed bioactivity?

- Systems Biology Approach : Integrate proteomic data to identify protein targets (e.g., ion channels) affected by terpendole B.

- Kinetic Studies : Measure time-dependent inhibition constants (Kᵢ) to distinguish reversible vs. irreversible binding .

Data Presentation and Reporting Standards

Q. What guidelines should researchers follow when presenting terpendole B’s spectral data in publications?

-

Table 1 : Example Spectral Data Summary

Technique Key Peaks/Observations Interpretation ESI-MS (+) [M+H]+ at m/z 520, [M+H+O]+ at 536 Oxygen addition at indole moiety ¹H NMR (500 MHz) δ 7.45 (s, 1H, indole H) Confirms aromatic proton environment -

Reporting Standards :

Q. How can researchers align terpendole B studies with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?

- Deposit spectral data in public repositories (e.g., GNPS, MetaboLights).

- Use standardized ontologies (e.g., ChEBI for chemical entities) .

Emerging Research Directions

Q. What advanced techniques could elucidate terpendole B’s ionizability and protonation dynamics in solution?

- Hydrogen-Deuterium Exchange MS (HDX-MS) : Map solvent-exposed regions influencing protonation.

- Capillary electrophoresis-MS : Study pH-dependent charge-state distributions .

Q. How can terpendole B research inform broader studies on indole-diterpene ecology and evolution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.